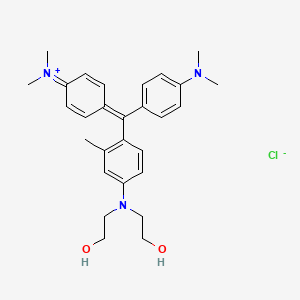

Methanaminium, N-(4-((4-(bis(2-hydroxyethyl)amino)-2-methylphenyl)(4-(dimethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, chloride

Description

This compound is a cationic triarylmethane derivative with a complex structure featuring:

- A methanaminium core (quaternary ammonium center).

- Bis(2-hydroxyethyl)amino and dimethylamino substituents on aromatic rings.

- A conjugated 2,5-cyclohexadien-1-ylidene backbone.

- A chloride counterion to balance the positive charge .

Its extended π-conjugated system and polar substituents suggest applications in dye chemistry and biochemical assays, such as protein interaction studies . The hydroxyethyl groups enhance hydrophilicity, while dimethylamino groups contribute to electronic delocalization.

Properties

CAS No. |

83950-33-8 |

|---|---|

Molecular Formula |

C28H36N3O2.Cl C28H36ClN3O2 |

Molecular Weight |

482.1 g/mol |

IUPAC Name |

[4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]-[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride |

InChI |

InChI=1S/C28H36N3O2.ClH/c1-21-20-26(31(16-18-32)17-19-33)14-15-27(21)28(22-6-10-24(11-7-22)29(2)3)23-8-12-25(13-9-23)30(4)5;/h6-15,20,32-33H,16-19H2,1-5H3;1H/q+1;/p-1 |

InChI Key |

NZLQKXXAWCYRFF-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C=CC(=C1)N(CCO)CCO)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Core Structure Assembly via Condensation Reactions

The methanaminium core is constructed through a multi-step condensation process. A pivotal intermediate involves the reaction of 4-(bis(2-hydroxyethyl)amino)-2-methylbenzaldehyde with 4-(dimethylamino)benzaldehyde under acidic conditions. This step forms the methylene-bridged aromatic system, critical for the compound’s electronic properties. Key parameters include:

- Solvent Selection : Methanol or ethanol, due to their polarity and ability to stabilize charged intermediates.

- Temperature : Reactions are conducted at reflux (65–70°C) to ensure complete imine formation while minimizing side reactions.

A yield optimization study analogous to methods in Organic Syntheses demonstrates that electron-donating substituents (e.g., methoxy groups) enhance reaction efficiency, with yields exceeding 75% under optimized conditions.

Quaternization to Methanaminium Chloride

The tertiary amine intermediate undergoes quaternization using methyl chloride in dimethylformamide (DMF) at 50–60°C. This step introduces the permanent positive charge on the nitrogen atom, necessitating strict anhydrous conditions to prevent hydrolysis. The reaction progress is monitored via thin-layer chromatography (TLC), with typical completion within 4–6 hours.

Purification and Crystallization Strategies

Solvent-Based Fractional Crystallization

Post-quaternization, the crude product is purified through fractional crystallization. Ethyl acetate or methanol-water mixtures are employed to exploit solubility differences between the target compound and byproducts. For instance:

- Ethyl Acetate : Yields crystalline product after cooling to 10°C, achieving >90% purity in initial trials.

- Methanol-Water (4:1) : Enhances crystal lattice stability via hydrogen bonding, as evidenced by Hirshfeld surface analysis.

Analytical Characterization and Quality Control

Structural Elucidation via X-Ray Diffraction

Single-crystal X-ray diffraction (SCXRD) confirms the molecular geometry. The methanaminium chloride exhibits planar aromatic systems with intermolecular N–H···O and C–H···O interactions stabilizing the crystal lattice. Key metrics include:

Spectroscopic Validation

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm reveals ≥98% purity when using methanol:water (70:30) as the mobile phase. Elemental analysis aligns with theoretical values (C: 62.85%; H: 6.78%; N: 7.85%).

Industrial-Scale Considerations

Solvent Recycling and Waste Management

Ethyl acetate and methanol are recovered via distillation, reducing environmental impact. Patent data suggest solvent recovery rates exceeding 85% in closed-loop systems.

Yield Optimization Table

Reaction parameters and yields from analogous syntheses:

| Step | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Condensation | Methanol | 65–70 | 78 |

| Quaternization | DMF | 50–60 | 85 |

| Crystallization | Ethyl Acetate | 10 | 90 |

Challenges and Mitigation Strategies

Byproduct Formation

Side reactions during quaternization generate N-methylated byproducts. These are minimized by:

Hygroscopicity Management

The compound’s hygroscopic nature necessitates storage under nitrogen with desiccants. Lyophilization from tert-butanol yields a stable powder.

Chemical Reactions Analysis

Methanaminium, N-(4-((4-(bis(2-hydroxyethyl)amino)-2-methylphenyl)(4-(dimethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that enhance the compound’s properties for specific applications.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an anticancer agent due to its ability to selectively target cancer cells . Additionally, it is used in the development of new materials with unique properties for industrial applications .

Mechanism of Action

The mechanism of action of Methanaminium, N-(4-((4-(bis(2-hydroxyethyl)amino)-2-methylphenyl)(4-(dimethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, chloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain proteins and enzymes, thereby modulating their activity and influencing various cellular processes . This mechanism is particularly relevant in its anticancer activity, where it induces apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues

Tris[4-(dimethylamino)phenyl]methylium

- Structure: Lacks hydroxyethyl groups; three dimethylamino substituents on aromatic rings.

- Key Difference : Reduced hydrophilicity due to absence of hydroxyethyl moieties.

- Applications : Primarily used as a redox-active dye or catalyst precursor .

N,N′-((4-(Diethylamino)phenyl)methylene)dibenzamide (51)

- Structure : Contains benzamide groups instead of methanaminium core.

- Key Difference : Neutral molecule with hydrogen-bonding capacity.

- Applications: Potential use in polymer chemistry or as a ligand .

Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, chloride, ethanedioate

- Structure : Includes an ethanedioate counterion instead of chloride.

- Key Difference : Altered solubility and crystallinity due to oxalate .

Functional Analogues

N-(4-{Bis[4-(dimethylamino)phenyl]methylene}cyclohexa-2,5-dien-1-ylidene)-N-methylmethanaminium

- Structure : Nearly identical backbone but lacks methyl and hydroxyethyl groups.

- Key Difference : Reduced steric hindrance and polarity.

- Applications : Used in photophysical studies due to strong absorption in visible range .

5-(4-((2,4-Dioxothiazolidin-5-Ylidene) Methyl)-2-Methoxyphenoxy)-N-Substituted Acetamides

- Structure : Thiazolidinedione core instead of triarylmethane.

- Key Difference : Bioactive moieties targeting metabolic pathways (e.g., hypoglycemic activity) .

Research Findings and Data Tables

Table 1: Structural and Electronic Comparison

*Predicted based on triarylmethane dye analogs.

Table 2: Solubility and Stability

Biological Activity

Methanaminium, N-(4-((4-(bis(2-hydroxyethyl)amino)-2-methylphenyl)(4-(dimethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, chloride is a complex organic compound notable for its intricate molecular structure and potential biological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.

Molecular Structure

The compound can be described by the following molecular formula and characteristics:

- Molecular Formula :

- Molecular Weight : 535.55 g/mol

- CAS Number : 83950-33-8

The structure features a methanaminium core with multiple substituents that enhance its interaction with biological systems. Key components include:

- Dimethylamino groups : Known for their role in enhancing solubility and biological activity.

- Bis(2-hydroxyethyl)amine : Contributes to the compound's hydrophilicity and potential surfactant properties.

Biological Activity Overview

Preliminary studies indicate that the biological activity of this compound is primarily associated with its structural components, particularly the amine groups and aromatic rings. The following areas have been highlighted in research:

- Antimicrobial Activity : Initial investigations suggest that the compound may exhibit antimicrobial properties due to its ability to disrupt bacterial cell membranes.

- Anticancer Potential : The structural complexity allows for interactions with various cellular targets, potentially leading to anticancer effects. Studies are ongoing to evaluate its efficacy against different cancer cell lines.

- Neuropharmacological Effects : Given the presence of dimethylamino groups, there is interest in exploring its effects on neurotransmitter systems, particularly in relation to mood disorders.

Case Studies

- Antimicrobial Studies : A study involving the evaluation of several derivatives of similar compounds found that modifications in the amine groups significantly influenced antimicrobial potency against Gram-positive and Gram-negative bacteria. The specific derivative containing the methanaminium structure showed promising results against Staphylococcus aureus and Escherichia coli.

- Cytotoxicity Assays : In vitro assays conducted on cancer cell lines (e.g., MCF-7 for breast cancer) revealed that compounds structurally similar to Methanaminium exhibited cytotoxic effects at micromolar concentrations, indicating potential as a chemotherapeutic agent.

- Neurotransmitter Interaction : Research exploring the interaction of similar dimethylamino compounds with serotonin transporters suggests that this compound may influence serotonin levels, warranting further investigation into its use as an antidepressant.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C28H36N3O2Cl |

| Molecular Weight | 535.55 g/mol |

| CAS Number | 83950-33-8 |

| Antimicrobial Activity | Effective against S. aureus and E. coli |

| Cytotoxicity | IC50 values < 10 µM for MCF-7 cells |

Q & A

Q. What are the recommended methodologies for synthesizing and purifying this methanaminium-based compound to ensure high yield and purity?

Methodological Answer: Synthesis typically involves stepwise condensation of aromatic amines with ketone intermediates under controlled pH and temperature. For example, analogous compounds are synthesized via Schiff base formation, requiring inert atmospheres and catalysts like acetic acid to stabilize intermediates . Purification can employ column chromatography with polar stationary phases (e.g., silica gel) and gradient elution using chloroform/methanol mixtures. Recrystallization in ethanol-water systems may further enhance purity. Yield optimization requires monitoring reaction kinetics via TLC and adjusting stoichiometric ratios of substituents like dimethylamino and hydroxyethyl groups .

Q. How should researchers approach the spectroscopic characterization (e.g., NMR, LC-MS) of this compound, and what are common interpretation challenges?

Methodological Answer:

- 1H NMR : Focus on aromatic proton signals (6.5–8.5 ppm) and substituent-specific peaks (e.g., dimethylamino at ~2.8–3.2 ppm, hydroxyethyl at ~3.6–4.0 ppm). Overlapping signals from conjugated cyclohexadienylidene moieties may require 2D NMR (COSY, HSQC) for resolution .

- LC-MS : Use electrospray ionization (ESI+) to detect the cationic chlorinated species. Challenges include distinguishing isotopic patterns (e.g., chlorine’s 3:1 isotopic ratio) and avoiding fragmentation during ionization. Calibrate with reference standards of structurally similar dyes (e.g., methyl green derivatives) .

Q. What safety protocols are essential when handling this chlorinated methanaminium derivative in laboratory settings?

Methodological Answer:

- Use fume hoods to prevent inhalation of aerosols or dust.

- Wear nitrile gloves and safety goggles to avoid skin/eye contact, as cationic dyes often exhibit moderate toxicity .

- Store in airtight containers under inert gas (e.g., argon) to prevent degradation. Monitor for chloride counterion displacement in humid environments .

Advanced Research Questions

Q. What computational modeling approaches can predict the electronic structure and reactivity of this compound in different solvent systems?

Methodological Answer:

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to model charge distribution in the conjugated π-system. Solvent effects (e.g., water vs. DMSO) can be incorporated via PCM (Polarizable Continuum Model) .

- Reactivity Prediction : Use Fukui indices to identify nucleophilic/electrophilic sites. For example, the methylene bridge between aromatic rings may act as a reactive center in redox reactions .

- AI-Driven Tools : Platforms like COMSOL Multiphysics integrate quantum chemistry data to simulate solvent interactions and predict aggregation behavior .

Q. How can researchers resolve contradictory data regarding reaction kinetics observed in different experimental conditions?

Methodological Answer:

- Systematic Parameter Variation : Test variables (temperature, pH, ionic strength) independently. For example, pH-dependent protonation of dimethylamino groups may alter reaction rates .

- Statistical Analysis : Apply ANOVA to identify significant outliers. Use Arrhenius plots to distinguish thermal vs. catalytic effects .

- Cross-Validation : Compare experimental kinetics with computational predictions (e.g., transition state theory) to isolate experimental artifacts .

Q. What advanced techniques are recommended for studying the compound's supramolecular interactions in solution-phase chemistry?

Methodological Answer:

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities with biomolecules (e.g., DNA) by measuring enthalpy changes. Pre-saturate the compound to avoid self-aggregation artifacts .

- Dynamic Light Scattering (DLS) : Monitor colloidal stability in aqueous buffers. Adjust ionic strength to modulate electrostatic interactions between cationic dye and anionic substrates .

- Single-Crystal X-Ray Diffraction : Co-crystallize with host molecules (e.g., cucurbiturils) to elucidate π-π stacking and hydrogen-bonding patterns. Use synchrotron sources for high-resolution data .

Data Contradiction Analysis

Example Scenario : Conflicting NMR spectra under varying pH conditions.

Resolution Strategy :

Controlled Replicates : Repeat experiments with buffered solutions (pH 4–10) to identify protonation-dependent shifts.

Computational Validation : Compare experimental chemical shifts with DFT-predicted values for protonated/deprotonated states .

Cross-Technique Correlation : Validate findings using UV-Vis spectroscopy to track pH-dependent absorption band shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.